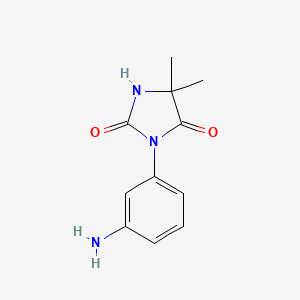

3-(3-Aminophenyl)-5,5-dimethylimidazolidine-2,4-dione

Description

3-(3-Aminophenyl)-5,5-dimethylimidazolidine-2,4-dione is a hydantoin derivative featuring a 3-aminophenyl substituent at the 3-position of the imidazolidine-2,4-dione core and two methyl groups at the 5-position. This compound is primarily utilized in scientific research, particularly in pharmacological and structural studies, as indicated by its classification as a research chemical .

Properties

IUPAC Name |

3-(3-aminophenyl)-5,5-dimethylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-11(2)9(15)14(10(16)13-11)8-5-3-4-7(12)6-8/h3-6H,12H2,1-2H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQJGNKUQTUVSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1)C2=CC=CC(=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 3-(3-Aminophenyl)-5,5-dimethylimidazolidine-2,4-dione is the Folate Receptor Alpha (FolRα) . This receptor is a cell-surface glycoprotein that is overexpressed in various types of cancers, including ovarian and endometrial cancers. The overexpression of FolRα in cancer cells and its restricted expression in normal tissues make it an attractive target for cancer therapy.

Mode of Action

This compound is part of a novel homogeneous antibody-drug conjugate (ADC) known as STRO-002. This ADC binds to FolRα with high affinity and is internalized rapidly into target positive cells. Once inside the cell, the ADC releases a tubulin-targeting cytotoxin known as 3-aminophenyl hemiasterlin. This cytotoxin has a reduced potential for drug efflux via P-glycoprotein 1 drug pump compared with other tubulin-targeting payloads.

Biochemical Pathways

The released cytotoxin, 3-aminophenyl hemiasterlin, targets tubulin, a globular protein that is a major component of the cytoskeleton. By targeting tubulin, the cytotoxin disrupts the normal function of the cytoskeleton, leading to cell death. This process is part of the broader biochemical pathway known as the tubulin polymerization pathway.

Pharmacokinetics

STRO-002, the ADC containing this compound, is stable in circulation with no change in the drug-antibody ratio (DAR) for up to 21 days. It has a half-life of 6.4 days in mice. These properties suggest that the compound has good bioavailability.

Result of Action

The action of this compound results in significant tumor growth inhibition in FolRα-expressing xenograft models and patient-derived xenograft models. A single dose of STRO-002 induced significant tumor growth inhibition. In addition, combination treatment with carboplatin or Avastin further increased STRO-002 efficacy in xenograft models.

Action Environment

The action of this compound can be influenced by the tumor microenvironment. The ADC is linked to the cytotoxin through a cathepsin-sensitive linker that can be cleaved in the tumor microenvironment or upon internalization into tumor cells. This allows for a specific delivery and cytotoxic profile in tumor cells.

Biological Activity

3-(3-Aminophenyl)-5,5-dimethylimidazolidine-2,4-dione is an organic compound with significant potential in medicinal chemistry. Characterized by its imidazolidine-2,4-dione structure, this compound has been studied for its biological activities, particularly its interactions with various biological targets such as enzymes and receptors. This article compiles current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N2O2 with a molecular weight of approximately 233.27 g/mol. The structure features a five-membered ring with two carbonyl groups and an amino group that enhances its reactivity and biological interactions.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Similar compounds have shown effectiveness against bacteria such as Staphylococcus aureus and methicillin-resistant strains (MRSA) . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. Studies have indicated that structural modifications can enhance anti-inflammatory properties .

- Anticancer Properties : Compounds with imidazolidine structures have been investigated for their ability to induce apoptosis in cancer cells. The presence of the amino group in this compound may play a crucial role in enhancing its anticancer efficacy .

The biological effects of this compound are primarily attributed to its interactions with specific proteins and enzymes. These interactions can lead to:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can alter cellular functions and lead to therapeutic effects .

- Receptor Modulation : The binding affinity of the compound to various receptors may influence signaling pathways critical for cell survival and proliferation .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of a series of compounds related to this compound against Staphylococcus aureus. The results indicated that certain derivatives exhibited significant inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 1 to 10 µM .

Case Study 2: Anti-inflammatory Potential

In vitro studies assessed the anti-inflammatory properties of derivatives of this compound. One derivative demonstrated an IC50 value of 6.5 ± 1.0 µM against pro-inflammatory cytokines, suggesting that structural modifications can enhance its therapeutic potential .

Table 1: Biological Activity Summary

| Activity Type | Reference Compound | MIC/IC50 Values | Observations |

|---|---|---|---|

| Antimicrobial | This compound | 1 - 10 µM | Effective against S. aureus |

| Anti-inflammatory | Derivative A | IC50 = 6.5 ± 1.0 µM | Significant reduction in cytokine levels |

| Anticancer | Derivative B | IC50 = 15 µM | Induces apoptosis in cancer cells |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Variations and Substituent Effects

The biological and physicochemical properties of hydantoin derivatives are heavily influenced by substituents on the core structure. Below is a comparative analysis of key analogues:

Key Observations:

- Substituent Diversity: The target compound’s 3-aminophenyl group contrasts with halogenated (e.g., 2,4-dichlorobenzyl in , 4-chlorobenzyl in ), fluorinated (e.g., 4-fluoro-3-(trifluoromethyl)phenyl in ), and heterocyclic (e.g., pyrazolyl-isoxazolyl in ) substituents in analogues. These modifications influence lipophilicity, electronic properties, and receptor interactions.

- Biological Activity: Hypotensive Agents: Piperazine-containing derivatives (e.g., Compounds 3–6 ) exhibit α1-adrenergic receptor antagonism, likely due to the basic nitrogen in piperazine enhancing affinity for cationic binding pockets. Antimicrobial Activity: Chlorinated or polymeric derivatives (e.g., ) show enhanced efficacy against Gram-positive and Gram-negative bacteria, attributed to increased membrane disruption. Bitter Modifiers: S7958 leverages bulky heterocyclic substituents (pyrazole-isoxazole) for taste receptor modulation, unlike the target compound’s simpler aminophenyl group.

Physicochemical and Pharmacological Properties

- Solubility: The 3-aminophenyl group in the target compound likely improves aqueous solubility compared to highly lipophilic derivatives like 3-[4-Fluoro-3-(trifluoromethyl)phenyl]-5,5-dimethylimidazolidine-2,4-dione .

- Thermal Stability : Melting points for piperazine-containing derivatives (154–220°C ) suggest moderate stability, aligning with typical hydantoin derivatives.

- Receptor Interactions : Molecular docking studies (e.g., ) reveal that substituent topology (e.g., naphthyl vs. chlorobenzyl) critically impacts ligand-receptor binding. The target compound’s amine may favor interactions with polar residues in CNS targets, though specific data are lacking.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.